molecular formula C44H70O17 B14794106 2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B14794106
M. Wt: 871.0 g/mol
InChI Key: CQYNKDDQOMDAQS-ZVHHPXQISA-N
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Description

The compound “2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes several hydroxyl groups and a spirocyclic system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the preparation of the oxolan ring system, followed by the introduction of hydroxyl groups through selective oxidation reactions. The spirocyclic structure is then formed via a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final steps involve the protection and deprotection of hydroxyl groups to achieve the desired molecular configuration.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to introduce specific functional groups, reducing the need for harsh chemical reagents and minimizing environmental impact. Additionally, continuous flow reactors may be used to scale up the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, altering their activity and function. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique spirocyclic structure, which provides additional stability and specificity in its interactions with molecular targets. This structural feature is not commonly found in similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C44H70O17

Molecular Weight

871.0 g/mol

IUPAC Name

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-35(52)37(60-38-34(51)32(49)30(47)20(2)55-38)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41-,42-,43+,44+/m0/s1

InChI Key

CQYNKDDQOMDAQS-ZVHHPXQISA-N

Isomeric SMILES

CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)O)C)OC1

Origin of Product

United States

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